2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol
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Overview
Description
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluoro-substituted aromatic ring, a secondary amine, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 3-fluoro-4-methylbenzylamine with 2-methylpropanal under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanone.
Reduction: Formation of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluoro group enhances its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but lacks the fluoro and aromatic groups.
2-Fluoro-4-methylaniline: Contains the fluoro and aromatic groups but lacks the hydroxyl and secondary amine groups.
Uniqueness
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and binding properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C12H18FNO |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-[(3-fluoro-4-methylphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18FNO/c1-9-4-5-10(6-11(9)13)7-14-12(2,3)8-15/h4-6,14-15H,7-8H2,1-3H3 |
InChI Key |
UYANKAQNWBJYCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(C)(C)CO)F |
Origin of Product |
United States |
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